molecular formula C16H18N4O3S B2997690 N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 946353-71-5

N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2997690
CAS RN: 946353-71-5
M. Wt: 346.41
InChI Key: RBDFZGIMDCFDRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of HPPO involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, aiming for high yields and purity. Detailed synthetic pathways can be found in the literature .


Molecular Structure Analysis

The molecular structure of HPPO reveals its intricate arrangement of atoms. The phenyl-dihydrothienopyrazole moiety contributes to its unique properties. Researchers have characterized HPPO using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry .

Mechanism of Action

HPPO’s biological activity remains an area of interest. Some studies suggest potential antioxidant properties due to the presence of the thienopyrazole ring. Further investigations are needed to elucidate its precise mechanism of action .

Future Directions

: Reference: ChemNorm

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-8-4-7-17-15(22)16(23)18-14-12-9-24-10-13(12)19-20(14)11-5-2-1-3-6-11/h1-3,5-6,21H,4,7-10H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFZGIMDCFDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

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